4-[[4-(2-Fluoro-3-methoxyphenyl)piperidin-1-yl]methyl]pyridin-2-amine
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Overview
Description
4-[[4-(2-Fluoro-3-methoxyphenyl)piperidin-1-yl]methyl]pyridin-2-amine is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a piperidine ring. The piperidine ring is linked to a pyridine ring through a methyl bridge. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(2-Fluoro-3-methoxyphenyl)piperidin-1-yl]methyl]pyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
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Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This is achieved by reacting 2-fluoro-3-methoxybenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol under reflux conditions.
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Methylation: : The resulting piperidine intermediate is then subjected to methylation using methyl iodide in the presence of a base such as potassium carbonate. This step introduces the methyl group, forming the desired piperidine derivative.
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Coupling with Pyridine: : The final step involves coupling the piperidine derivative with 2-aminopyridine. This is typically achieved through a nucleophilic substitution reaction, where the piperidine derivative is reacted with 2-aminopyridine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Quality control measures are implemented at various stages to monitor the purity and structural integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-[[4-(2-Fluoro-3-methoxyphenyl)piperidin-1-yl]methyl]pyridin-2-amine undergoes several types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the methoxy group, converting it into a carbonyl group.
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Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the carbonyl groups back to alcohols or amines.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carbonyl derivatives such as aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[[4-(2-Fluoro-3-methoxyphenyl)piperidin-1-yl]methyl]pyridin-2-amine has a wide range of applications in scientific research:
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Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
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Biology: : In biological research, the compound is studied for its potential interactions with various biological targets. It is used in assays to understand its binding affinity and specificity towards different receptors.
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Medicine: : The compound is investigated for its potential therapeutic applications. Its structure suggests it may have activity against certain diseases, making it a candidate for drug development.
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Industry: : In industrial applications, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for use in specialized industrial processes.
Mechanism of Action
The mechanism of action of 4-[[4-(2-Fluoro-3-methoxyphenyl)piperidin-1-yl]methyl]pyridin-2-amine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The presence of the fluorine atom and methoxy group enhances its binding affinity and specificity. The exact pathways involved in its mechanism of action are still under investigation, but it is thought to influence signal transduction pathways and cellular processes.
Comparison with Similar Compounds
4-[[4-(2-Fluoro-3-methoxyphenyl)piperidin-1-yl]methyl]pyridin-2-amine can be compared with other similar compounds to highlight its uniqueness:
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4-[[4-(2-Chloro-3-methoxyphenyl)piperidin-1-yl]methyl]pyridin-2-amine: : This compound has a chlorine atom instead of a fluorine atom. The presence of chlorine affects its reactivity and binding properties, making it less potent in certain applications.
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4-[[4-(2-Fluoro-3-hydroxyphenyl)piperidin-1-yl]methyl]pyridin-2-amine: : In this compound, the methoxy group is replaced with a hydroxy group. This substitution alters its chemical properties, making it more hydrophilic and affecting its biological activity.
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4-[[4-(2-Fluoro-3-methoxyphenyl)piperidin-1-yl]methyl]pyridin-3-amine: : Here, the position of the amine group on the pyridine ring is different. This positional isomerism can lead to variations in its chemical reactivity and biological interactions.
Properties
IUPAC Name |
4-[[4-(2-fluoro-3-methoxyphenyl)piperidin-1-yl]methyl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O/c1-23-16-4-2-3-15(18(16)19)14-6-9-22(10-7-14)12-13-5-8-21-17(20)11-13/h2-5,8,11,14H,6-7,9-10,12H2,1H3,(H2,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGJRNWBGONNMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C2CCN(CC2)CC3=CC(=NC=C3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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